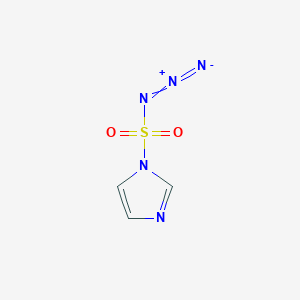
1H-Imidazole-1-sulfonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-1-sulfonyl azide, also known as this compound, is a useful research compound. Its molecular formula is C3H3N5O2S and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
1H-Imidazole-1-sulfonyl azide is widely used in organic synthesis due to its effectiveness in diazo-transfer reactions. The following table summarizes its key applications:
| Application Area | Details |
|---|---|
| Diazo-Transfer Reactions | Converts primary amines to azides, crucial for synthesizing various organic compounds. |
| Click Chemistry | Utilized in bioorthogonal click chemistry for labeling biomolecules without disrupting biological processes. |
| Polymer Chemistry | Acts as a reagent in the production of polymers requiring azide intermediates. |
| Medicinal Chemistry | Employed in the synthesis of pharmaceutical compounds, including antibiotics and anticancer agents. |
Bioorthogonal Chemistry
A study demonstrated the use of this compound in bioorthogonal click reactions, which allow for selective labeling of biomolecules. The compound was shown to effectively conjugate with TFA-labile linkers on functionalized resins, facilitating further biochemical applications .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
Preliminary investigations have suggested that derivatives of this compound may possess anticancer activity. The azide functionality allows for targeted delivery to cancer cells, potentially inhibiting tumor growth .
Comparison with Other Azides
When compared to trifluoromethanesulfonyl azide (TfN3), this compound is preferred due to its lower cost and greater stability. TfN3 is known for its high reactivity but also carries higher risks due to its explosive nature.
| Property | This compound | Trifluoromethanesulfonyl azide (TfN3) |
|---|---|---|
| Stability | High | Moderate |
| Cost | Lower | Higher |
| Reactivity | Moderate | High |
| Explosive Risk | Lower | Higher |
Safety Considerations
While handling this compound, it is crucial to observe safety protocols due to its potential explosiveness as an organic azide. The hydrogen sulfate salt form is particularly noted for being less hazardous compared to its hydrochloride counterpart, which can release explosive byproducts upon degradation .
Propriétés
Numéro CAS |
952234-37-6 |
|---|---|
Formule moléculaire |
C3H3N5O2S |
Poids moléculaire |
173.16 g/mol |
Nom IUPAC |
N-diazoimidazole-1-sulfonamide |
InChI |
InChI=1S/C3H3N5O2S/c4-6-7-11(9,10)8-2-1-5-3-8/h1-3H |
Clé InChI |
GFRDSYFROJUKBF-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-] |
SMILES canonique |
C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-] |
Synonymes |
Imidazole-1-sulfonyl azide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















